3-Hydroxy-N,N,N-trimethylbenzenaminium iodide
Overview
Description
Synthesis Analysis
The synthesis of iodine-containing compounds is a topic of interest in several papers. For instance, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid involves the use of iodine(III) reagents derived from 3-iodosylbenzoic acid . Another study reports the synthesis of N-[3-(p-perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl ammonium iodide through a multi-step process involving the reaction of p-perfluorononenyloxybenzoic acid with SOCl2, followed by condensation with N,N-dimethyl propylene diamine and quaternization with methyl iodide . These methods highlight the versatility of iodine chemistry in synthesizing complex organic molecules.
Molecular Structure Analysis
The molecular structure of iodine-containing compounds is crucial for understanding their reactivity and properties. The X-ray structural characterization of compounds such as 3-[bis(trifluoroacetoxy)iodo]benzoic acid provides detailed insights into the geometry and electronic structure of hypervalent iodine reagents . Similarly, the structural characterization of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide and its Mercury(II) chloride adduct reveals the conformational dynamics of the heterocyclic ring .
Chemical Reactions Analysis
The reactivity of iodine-containing compounds is diverse, as demonstrated by the [4 + 1] cyclization reaction of 2-hydroxylimides with trimethylsulfoxonium iodide to synthesize 3-amino-2,3-dihydrobenzofurans . Additionally, the generation of 3-triflyloxybenzyne and its reactions with various arynophiles and nucleophiles show the potential for iodine compounds to participate in complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodine-containing compounds are influenced by their molecular structure. For example, the surface tension and critical micelle concentration (CMC) of aqueous solutions of N-[3-(p-perfluorononenyloxybenzamido)-propyl]-N,N,N-trimethyl ammonium iodide were investigated, providing information on its behavior in solution . The synthesis of polysubstituted iodobenzene derivatives from alkynylsilanes and 1,3-dienes also sheds light on the reactivity and potential applications of iodine compounds in organic synthesis .
Scientific Research Applications
Organic Synthesis
3-Hydroxy-N,N,N-trimethylbenzenaminium iodide has been a point of interest in the field of organic synthesis. One study highlighted its role in the [4 + 1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide, which proved to be broad in scope and compatible with various functional groups, leading to the production of 3-amino-2,3-dihydrobenzofurans (Fang et al., 2022). Another intriguing application is in the coacervation of dynamic covalent surfactants with polyacrylamides, where 4-formyl-N,N,N-trimethylbenzenaminium iodide is involved. This process is significant for its potential in wastewater treatment, where the coacervate phase with a network structure can effectively extract and release dye molecules (Zhao et al., 2018).
Sensor Technology
Research has also explored the use of 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide in the development of sensor technology. A study focused on the preparation of an iodide selective carbon paste electrode, modified with carbon nanotubes chemically treated with the compound. This electrode demonstrated high accuracy, repeatability, and selectivity for iodide, indicating its potential application in various analytical fields (Ghaedi et al., 2015).
Material Science and Nanotechnology
In material science, the compound has been pivotal in synthesizing materials with unique properties. For example, the synthesis of N-[3-(p-Perfluorononenyloxybenzesulfamido)-propyl]-N,N,N-trimethyl ammonium iodide was reported, and its surface tension and critical micelle concentration were investigated, revealing insights into the material's molecular interactions and self-assembly processes (Zhu, 2009).
properties
IUPAC Name |
(3-hydroxyphenyl)-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPHMCQIKGHPRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3483-84-9 (Parent) | |
Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N,N,N-trimethylbenzenaminium iodide | |
CAS RN |
2498-27-3 | |
Record name | Benzenaminium, 3-hydroxy-N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ammonium, (m-hydroxyphenyl)trimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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